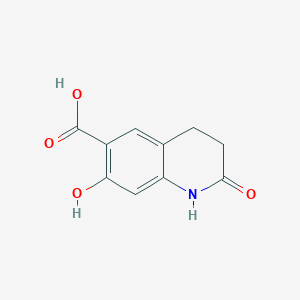

7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a tetrahydroquinoline derivative characterized by a hydroxyl group at the 7-position, a ketone at the 2-position, and a carboxylic acid at the 6-position. The hydroxyl group at position 7 likely enhances solubility compared to non-hydroxylated analogs but may reduce lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name |

7-hydroxy-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-4-7-5(1-2-9(13)11-7)3-6(8)10(14)15/h3-4,12H,1-2H2,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTPOVJCPOFQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with suitable acylating agents, followed by oxidation and hydrolysis steps . For instance, the condensation of 1,2,3,4-tetrahydroquinoline with ethyl cyanoacetate in the presence of a base, followed by oxidation with hydrogen peroxide, yields the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group at position 7 undergoes oxidation under acidic or basic conditions to form quinone derivatives.

Key Findings :

-

Oxidation is regioselective at the hydroxy group due to resonance stabilization of the intermediate radical .

-

Over-oxidation of the oxo group is minimized under controlled acidic conditions .

Reduction Reactions

The oxo group at position 2 can be reduced to form hydroquinoline derivatives.

| Reagent/Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄, EtOH | 2-Hydroxy-1,2,3,4-tetrahydroquinoline | 80% | C=O → C-OH | |

| LiAlH₄, anhydrous THF | 2-Methylene-1,2,3,4-tetrahydroquinoline | 60% | C=O → CH₂ |

Notes :

-

NaBH₄ selectively reduces the oxo group without affecting the carboxylic acid .

-

LiAlH₄ may require protection of the carboxylic acid to avoid side reactions .

Substitution Reactions

The carboxylic acid group participates in esterification and amidation.

Esterification

| Reagent/Conditions | Product | Yield | Catalyst | Source |

|---|---|---|---|---|

| CH₃OH, H₂SO₄, reflux | Methyl 7-hydroxy-2-oxo-...-6-carboxylate | 85% | Acid | |

| (Boc)₂O, DMAP, DCM | tert-Butyl ester | 90% | Base |

Amidation

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| NH₃, EDC/HOBt | 7-Hydroxy-2-oxo-...-6-carboxamide | 75% | Aqueous | |

| Aniline, DCC, DMAP | N-Phenylamide | 68% | Dry DCM |

Mechanistic Insight :

-

Esterification is accelerated by Brønsted acids (e.g., H₂SO₄) via protonation of the carbonyl oxygen .

-

Amidation with EDC/HOBt proceeds via active ester intermediates, minimizing racemization .

Cyclization and Ring-Opening Reactions

The compound undergoes cyclization to form fused heterocycles under Lewis acid catalysis.

| Reagent/Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|

| AlCl₃, toluene, 80°C | Pyrido[3,2,1-ij]quinoline derivative | 72% | Anticancer leads | |

| BF₃·OEt₂, DCM | Isoquinoline-1-carboxylic acid | 65% | Alkaloid synthesis |

Key Observations :

-

AlCl₃ promotes intramolecular Friedel-Crafts alkylation, forming tricyclic systems .

-

BF₃·OEt₂ facilitates Petasis reactions for stereoselective cyclization .

Comparative Reactivity with Analogues

Scientific Research Applications

Synthetic Intermediate in Drug Development

One of the primary applications of 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is as a synthetic intermediate for various pharmaceuticals. Notably, it is utilized in the synthesis of cilostazol, a medication used to treat intermittent claudication by improving blood flow and reducing the risk of thrombus formation . The production process involves reacting this compound with other chemical agents to yield cilostazol efficiently.

Potential Therapeutic Applications

Research indicates that compounds within the tetrahydroquinoline family exhibit various biological activities, including anti-inflammatory and anti-cancer properties. Studies have suggested that derivatives of this compound may possess neuroprotective effects and could be explored for their potential in treating neurodegenerative diseases .

The compound has been subjected to various biological activity assays to evaluate its efficacy against different cell lines. Preliminary studies indicate that it may inhibit certain cancer cell lines' proliferation and induce apoptosis . These findings warrant further investigation into its mechanisms of action and potential as an anti-cancer agent.

Case Study 1: Synthesis of Cilostazol

A notable case study involves the synthesis of cilostazol using this compound as an intermediate. Researchers developed a method that improved yield and reduced hazardous by-products during synthesis. The optimized process demonstrated a significant increase in efficiency compared to traditional methods .

Case Study 2: Anti-Cancer Activity

In vitro studies conducted on derivatives of this compound revealed promising results against human cancer cell lines. The research focused on understanding the structure-activity relationship (SAR) to enhance its efficacy while minimizing toxicity. Results indicated that modifications on the tetrahydroquinoline framework could lead to compounds with improved anti-cancer properties .

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is crucial for its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Biological Activity

7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (often referred to as THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THQCA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

THQCA has the molecular formula and is characterized by a tetrahydroquinoline structure with a hydroxyl group and a carboxylic acid functional group. Its structural features contribute to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds related to tetrahydroquinolines exhibit notable antimicrobial properties. For instance, derivatives of THQCA have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics or adjuncts in treating infections .

Anticancer Properties

Studies have highlighted the cytotoxic effects of THQCA and its derivatives against cancer cell lines. The compound has demonstrated the ability to induce apoptosis in specific cancer cells, making it a candidate for further development in oncology .

Neuroprotective Effects

THQCA has been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases. It may act as an inhibitor of neuroinflammatory pathways and protect neuronal cells from oxidative stress .

The mechanisms through which THQCA exerts its biological effects are multifaceted:

- Enzyme Inhibition : THQCA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter systems and providing therapeutic effects in cognitive disorders .

- Antioxidant Activity : THQCA exhibits antioxidant properties that help mitigate oxidative damage in cells, contributing to its neuroprotective effects .

Case Studies

Several studies have been conducted to evaluate the efficacy of THQCA:

- Study on Antimicrobial Activity : A study demonstrated that THQCA derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| THQCA | 64 | Staphylococcus aureus |

| THQCA | 32 | Escherichia coli |

Q & A

Q. What are the recommended synthetic routes for 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via acylation of substituted anthranilate derivatives followed by heterocyclization under base-catalyzed ester condensation . Key factors include:

- Catalyst selection : Triethylamine is often used to deprotonate intermediates, enhancing cyclization efficiency.

- Temperature control : Elevated temperatures (e.g., 378 K) are critical for ring closure, as seen in analogous tetrahydroquinoline syntheses .

- Solvent optimization : Polar aprotic solvents like 1,2-dichlorobenzene improve reaction homogeneity and yield .

Q. How can structural characterization of this compound be methodically performed?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyl, oxo groups). For example, δ 8.72 ppm (s, 1H) corresponds to aromatic protons in quinoline derivatives .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 245) .

- X-ray crystallography : Resolves ambiguous substituent configurations, as demonstrated in tetrahydroquinoline analogs .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Moisture-sensitive analogs degrade rapidly; desiccants like silica gel are recommended .

- Temperature : Store at 2–8°C to minimize thermal decomposition, as quinoline derivatives often exhibit reduced stability above 25°C .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize isomer formation and improve purity?

- Isomer control : Use stereospecific catalysts (e.g., AlCl₃ in 1,2-dichlorobenzene) to favor cis-isomers, as demonstrated in tetrahydroquinoline-4-carboxylate synthesis .

- Chromatographic purification : Reverse-phase HPLC with C18 columns resolves closely eluting isomers.

- Reaction monitoring : In-line FTIR tracks intermediate formation, reducing side products .

Q. What methodologies are used to investigate the compound’s biological activity, such as antimicrobial or anticancer effects?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer), with IC₅₀ values calculated using nonlinear regression .

- Mechanistic studies : Molecular docking to evaluate interactions with targets like DNA gyrase or HGF/c-Met pathways .

Q. How can conflicting data on substituent reactivity or biological activity be resolved?

- Controlled experiments : Compare reactivity of analogs (e.g., 6-methoxy vs. 6-hydroxy derivatives) under identical conditions .

- Computational modeling : Density Functional Theory (DFT) calculates electronic effects of substituents (e.g., electron-withdrawing carboxyl groups) to predict reactivity .

- Meta-analysis : Cross-reference spectral data (e.g., ¹H NMR shifts) across studies to identify systematic errors .

Q. What strategies enhance the compound’s solubility for in vivo studies without altering bioactivity?

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl esters), which hydrolyzes in vivo to release the active form .

- Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .

Q. How are reaction intermediates and by-products characterized in complex synthetic pathways?

- Tandem MS/MS : Fragmentation patterns distinguish intermediates (e.g., chloroacetyl precursors) .

- Isolation via flash chromatography : Silica gel columns with gradient elution (hexane/EtOAc) separate intermediates for NMR analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.